5-(benzyloxy)-4-hydroxy-N-(pyridin-3-yl)pyridine-2-carboxamide
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Overview
Description
5-(benzyloxy)-4-hydroxy-N-(pyridin-3-yl)pyridine-2-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a benzyloxy group at the 5-position, a hydroxy group at the 4-position, and a pyridin-3-yl group attached to the carboxamide at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-4-hydroxy-N-(pyridin-3-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group:
Hydroxylation: The hydroxyl group at the 4-position can be introduced via a hydroxylation reaction using reagents such as hydrogen peroxide or a suitable oxidizing agent.
Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate compound with pyridin-3-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-4-hydroxy-N-(pyridin-3-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-(benzyloxy)-4-hydroxy-N-(pyridin-3-yl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-4-hydroxy-N-(pyridin-3-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine core and amide functionality.
Imidazo[1,2-a]pyridines: These compounds have a fused bicyclic structure with a pyridine ring, similar to the pyridine core of the target compound.
Uniqueness
5-(benzyloxy)-4-hydroxy-N-(pyridin-3-yl)pyridine-2-carboxamide is unique due to the specific combination of functional groups and their positions on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H15N3O3 |
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Molecular Weight |
321.3 g/mol |
IUPAC Name |
4-oxo-5-phenylmethoxy-N-pyridin-3-yl-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C18H15N3O3/c22-16-9-15(18(23)21-14-7-4-8-19-10-14)20-11-17(16)24-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,20,22)(H,21,23) |
InChI Key |
OHEVOUASUWBTDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CNC(=CC2=O)C(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
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